molecular formula C16H15ClN4S B6461895 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548984-25-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B6461895
CAS No.: 2548984-25-2
M. Wt: 330.8 g/mol
InChI Key: ULULSRGITSFPHI-UHFFFAOYSA-N
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Description

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine features a pyrazine core substituted at the 2-position with a sulfanyl-linked 4-chlorobenzyl group and at the 3-position with a 3,5-dimethylpyrazole moiety. This structure combines aromatic heterocycles (pyrazine and pyrazole) with electron-withdrawing (chlorophenyl) and steric (dimethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-16(19-8-7-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULSRGITSFPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Similar compounds have been found to exhibit antiviral and antitumoral activities, suggesting that they may interfere with the replication mechanisms of viruses or the proliferation of tumor cells.

Result of Action

Similar compounds have shown promising in vitro antipromastigote activity, suggesting that they may inhibit the growth of certain parasites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole-Containing Compounds

(a) Chlorophenyl and Pyrazole Motifs
  • Compound 4b (Z)-3-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one () shares the 3,5-dimethylpyrazole and 4-chlorophenyl groups with the target compound.
  • Target Compound: The pyrazine core (vs. The sulfanyl linker could enhance lipophilicity compared to the ketone group in 4b.
(b) Sulfur-Containing Substituents
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate () features a sulfonyl group, which is more electron-withdrawing than the sulfanyl group in the target compound. Sulfonyl groups typically increase solubility in polar solvents but may reduce membrane permeability compared to sulfanyl .

Heterocyclic Core Modifications

(a) Pyrazine vs. Pyrazoline
  • 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) contains a dihydropyrazoline core.
(b) Benzothiazole-Pyrazole Hybrids
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () combines pyrazoline with a benzothiazole ring. The methoxyphenyl group enhances electron density, contrasting with the chlorophenyl group’s electron-withdrawing effects in the target compound. Such hybrids have shown antitumor and antidepressant activities .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazine 3-(3,5-dimethylpyrazol-1-yl), 2-(4-chlorobenzylsulfanyl) Hypothesized CB receptor binding N/A
(Z)-3-(4-chlorophenyl)-...prop-2-en-1-one Chalcone 3,5-dimethylpyrazole, 4-chlorophenyl CB receptor binding, Anti-obesity
1-[5-(4-chlorophenyl)-...ethanone (3) Pyrazoline 4-chlorophenyl, acetyl Structural analog

Table 2: Physicochemical Properties (Predicted)

Compound Name Molecular Weight (g/mol) logP (Predicted) Polar Surface Area (Ų)
Target Compound ~360 ~3.5 ~70
Compound 4b () ~380 ~4.2 ~60
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate ~350 ~2.8 ~110

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